Diformyl peroxide
Description
Diformyl peroxide (DFP, (HCO)₂O₂) is an organic peroxide characterized by two formyl groups (-CHO) linked via a peroxide (O-O) bridge. Its structure features a central O-O bond with a length of 1.445 Å, longer than the O-O bond in hydrogen peroxide (1.452 Å) but shorter than polyoxides like tetraoxidane . DFP is synthetically valuable due to its role as an intermediate in oxidation reactions and polymerization processes. However, its instability under thermal or mechanical stress necessitates careful handling .
Key properties:
Properties
CAS No. |
13204-61-0 |
|---|---|
Molecular Formula |
C2H2O4 |
Molecular Weight |
90.03 g/mol |
IUPAC Name |
formyloxy formate |
InChI |
InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H |
InChI Key |
YOUYWVQGYBDAKE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)OOC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diformyl peroxide can be synthesized through the reaction of formic acid with hydrogen peroxide under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the peroxide bond. The general reaction is as follows:
HCOOH+H2O2→HCO-O-O-CHO+H2O
Industrial Production Methods
Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure the safe and efficient formation of the compound. The use of continuous flow reactors can help in maintaining these conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Diformyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to formic acid and hydrogen peroxide.
Decomposition: It can decompose to form carbon dioxide and water, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Decomposition: Elevated temperatures or exposure to UV light can induce decomposition.
Major Products
Oxidation: Products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: Products include formic acid and hydrogen peroxide.
Decomposition: Products are carbon dioxide and water.
Scientific Research Applications
Diformyl peroxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the polymer industry as a polymerization initiator and in the production of various chemical intermediates.
Mechanism of Action
Diformyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) is relatively weak and can easily break, forming reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then interact with various molecular targets, leading to oxidative damage or the initiation of polymerization reactions.
Comparison with Similar Compounds
Diformyl Tetraoxide (DFT, C₂H₂O₆)
DFT shares structural similarities with DFP but contains an additional oxygen atom in the peroxide chain (O-O-O-O).
Table 1: Structural and Thermochemical Comparison
| Property | Diformyl Peroxide | Diformyl Tetraoxide |
|---|---|---|
| O-O bond length (Å) | 1.445 | 1.345 |
| ΔfH° (0 K, kJ/mol) | -406.7 ± 1.5 | -289.0 ± 1.8 |
| Stability | Low | Moderate |
Dicumyl Peroxide (DCP, C₁₈H₂₂O₂)
DCP is an aromatic peroxide used extensively as a cross-linking agent in polymer industries .
- Structure : Two cumyl (α-methylbenzyl) groups linked via a peroxide bridge.
- O-O bond length : ~1.48 Å (longer than DFP due to steric hindrance from aromatic substituents) .
- Thermal stability : Decomposes at 120–130°C, higher than DFP’s decomposition temperature (<100°C) .
- Applications : Cross-linking polyethylene (XLPE) for cable insulation, with optimal performance at 2–3 wt% content .
Dilauroyl Peroxide (DLP, C₂₄H₄₆O₄)
DLP is a long-chain aliphatic peroxide used as a radical initiator in polymerization.
Table 2: Functional Comparison of Peroxides
| Property | DFP | DCP | DLP |
|---|---|---|---|
| Primary Use | Synthetic intermediate | Polymer cross-linker | Radical initiator |
| Decomposition Temp (°C) | <100 | 120–130 | 60–70 |
| Stability | Low | Moderate | Moderate |
Comparison with Functionally Similar Compounds
β-Diformyl Porphyrins
β-Diformyl porphyrins (e.g., H₂TPP(CHO)₂) are macrocycles with two formyl groups at β-pyrrole positions.
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